Butyric acid, 4-(o-(4-chloro-N-methylbenzamido)phenyl)-
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Overview
Description
Butyric acid, 4-(o-(4-chloro-N-methylbenzamido)phenyl)-: is a synthetic organic compound with the molecular formula C18H18ClNO3 and a molecular weight of 331.79 g/mol . This compound is known for its unique structure, which includes a butyric acid moiety linked to a chlorinated benzamido phenyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Butyric acid, 4-(o-(4-chloro-N-methylbenzamido)phenyl)- typically involves the reaction of 4-chloro-N-methylbenzamide with a suitable butyric acid derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the preparation of intermediates, purification, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: Butyric acid, 4-(o-(4-chloro-N-methylbenzamido)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorinated benzamido group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, Butyric acid, 4-(o-(4-chloro-N-methylbenzamido)phenyl)- is used as a reagent in organic synthesis and as a building block for more complex molecules .
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties .
Medicine: Research in medicine explores its potential therapeutic applications, such as in drug development for treating various diseases .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of Butyric acid, 4-(o-(4-chloro-N-methylbenzamido)phenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Butyric acid: A simple carboxylic acid with the formula C4H8O2.
4-Chlorobenzamide: A chlorinated benzamide derivative.
N-Methylbenzamide: A methylated benzamide compound.
Uniqueness: Butyric acid, 4-(o-(4-chloro-N-methylbenzamido)phenyl)- is unique due to its combined structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
83626-94-2 |
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Molecular Formula |
C18H18ClNO3 |
Molecular Weight |
331.8 g/mol |
IUPAC Name |
4-[2-[(4-chlorobenzoyl)-methylamino]phenyl]butanoic acid |
InChI |
InChI=1S/C18H18ClNO3/c1-20(18(23)14-9-11-15(19)12-10-14)16-7-3-2-5-13(16)6-4-8-17(21)22/h2-3,5,7,9-12H,4,6,8H2,1H3,(H,21,22) |
InChI Key |
MBJNPFAFGCCJCR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1CCCC(=O)O)C(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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